HDAC1 Inhibition Potency of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide vs. Class I HDAC Isoform Selectivity Profile
N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide exhibits potent inhibition of human recombinant HDAC1 with an IC₅₀ of 0.280 nM [1]. This potency positions the compound as a nanomolar HDAC1 binder. Across Class I HDAC isoforms, the compound demonstrates a selectivity window: IC₅₀ of 87 nM for HDAC3/NCOR2 (approximately 310‑fold lower potency than HDAC1) and 830 nM for HDAC6 (approximately 2960‑fold lower potency than HDAC1) [1][2].
| Evidence Dimension | HDAC isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | HDAC1 IC₅₀: 0.280 nM; HDAC3 IC₅₀: 87 nM; HDAC6 IC₅₀: 830 nM |
| Comparator Or Baseline | HDAC3/NCOR2: 87 nM; HDAC6: 830 nM (same compound, different isoforms) |
| Quantified Difference | 310‑fold selectivity for HDAC1 over HDAC3; 2,960‑fold selectivity for HDAC1 over HDAC6 |
| Conditions | Human recombinant HDAC1 (luminescence assay, 1 hr incubation); HDAC3/NCOR2 (Boc‑L‑Lys(ε‑trifluoroacetyl)‑AMC substrate, two‑step fluorogenic assay); HDAC6 (luminescence assay, 1 hr incubation) |
Why This Matters
High‑confidence procurement requires assurance that the compound's isoform selectivity profile is precisely characterized; this data enables researchers to select the appropriate tool compound for HDAC1‑focused studies without unintended HDAC6 off‑target interference.
- [1] BindingDB. BDBM50354088 (CHEMBL1836142): HDAC1 IC₅₀ = 0.280 nM. View Source
- [2] BindingDB. BDBM50354088 (CHEMBL1836142): HDAC3 IC₅₀ = 87 nM; HDAC6 IC₅₀ = 830 nM. View Source
